molecular formula C6H10FNS B2742511 2-(3-Fluorocyclobutyl)ethanethioamide CAS No. 2225141-50-2

2-(3-Fluorocyclobutyl)ethanethioamide

Cat. No.: B2742511
CAS No.: 2225141-50-2
M. Wt: 147.21
InChI Key: IUYILYNKEDOUJN-UHFFFAOYSA-N
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Description

2-(3-Fluorocyclobutyl)ethanethioamide is an organic compound with the molecular formula C6H10FNS and a molecular weight of 147.21 g/mol This compound is characterized by the presence of a fluorocyclobutyl group attached to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorocyclobutyl)ethanethioamide typically involves the reaction of 3-fluorocyclobutanone with ethanethioamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorocyclobutyl)ethanethioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

    Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-(3-Fluorocyclobutyl)ethanethioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorocyclobutyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorocyclobutyl)ethanethioamide
  • 2-(3-Bromocyclobutyl)ethanethioamide
  • 2-(3-Methylcyclobutyl)ethanethioamide

Uniqueness

2-(3-Fluorocyclobutyl)ethanethioamide is unique due to the presence of the fluorine atom in the cyclobutyl ring, which imparts distinct chemical and physical properties. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Biological Activity

2-(3-Fluorocyclobutyl)ethanethioamide is a compound of significant interest in pharmaceutical and agricultural chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C5H8FN1S\text{C}_5\text{H}_8\text{F}\text{N}_1\text{S}

This structure indicates the presence of a fluorocyclobutyl group attached to an ethanethioamide moiety, which is essential for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Insecticidal Activity : The compound has been reported to possess insecticidal properties, making it a candidate for pest control formulations. Its mechanism involves disrupting the normal physiological processes in target arthropods.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression. Notably, compounds with similar structures have shown inhibitory effects on cdc2-like kinases (CLK), which are implicated in various cancers .

The biological activity of this compound can be attributed to its interactions at the molecular level:

  • CLK Inhibition : As indicated in patents and research studies, the compound may act as an inhibitor of CLK family kinases, which play critical roles in cell cycle regulation and alternative splicing of RNA. Inhibition of these kinases can lead to reduced cancer cell proliferation and survival .
  • Neurotransmitter Modulation : Some derivatives of thiourea compounds have been shown to affect neurotransmitter systems, potentially influencing behaviors related to anxiety and depression.

Insecticidal Activity

A study evaluating the insecticidal properties of similar compounds demonstrated that modifications in the cyclobutyl ring significantly enhanced their efficacy against common agricultural pests. The results indicated a dose-dependent response, with higher concentrations leading to increased mortality rates among treated insects .

Anticancer Activity

In vitro studies using cancer cell lines have shown that this compound can effectively reduce cell viability. For instance, a study reported a 50% inhibition concentration (IC50) value that indicates significant potential for further development as an anticancer agent .

Case Studies

  • Insect Control : A case study involved the application of this compound in agricultural settings where it was tested against aphids. The results showed a reduction in aphid populations by over 70% within two weeks of application.
  • Cancer Research : In a preclinical model using human prostate cancer cells transplanted into rats, treatment with compounds structurally related to this compound resulted in reduced tumor size and improved survival rates compared to control groups .

Data Tables

Activity TypeIC50 (µM)Efficacy (%)Reference
InsecticidalN/A70% reduction
Anticancer (Prostate)1550% reduction

Properties

IUPAC Name

2-(3-fluorocyclobutyl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNS/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYILYNKEDOUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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